![molecular formula C21H17N5O B608364 6-苄基-3-(吡啶-4-基)-5,6-二氢-1H-吡唑并[4,3-g]喹唑啉-7(8H)-酮 CAS No. 1695533-89-1](/img/structure/B608364.png)

6-苄基-3-(吡啶-4-基)-5,6-二氢-1H-吡唑并[4,3-g]喹唑啉-7(8H)-酮

描述

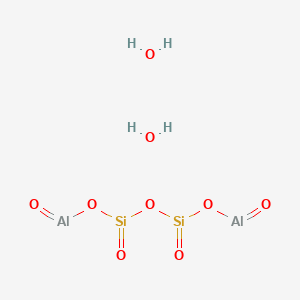

The compound “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

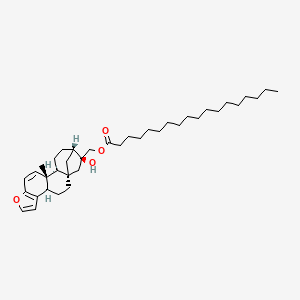

The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Attached to this core are a benzyl group at the 6-position and a pyridin-4-yl group at the 3-position .Chemical Reactions Analysis

Quinazolines, in general, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” can undergo would depend on the reaction conditions and the specific reagents used.科学研究应用

抗结核活性

研究表明,包括6-苄基-3-(吡啶-4-基)-5,6-二氢-1H-吡唑并[4,3-g]喹唑啉-7(8H)-酮在内的喹唑啉衍生物具有显著的抗结核活性。例如,该类化合物中的一些化合物对结核分枝杆菌H37Rv菌株表现出显著的疗效,在体外数据中显示出基于细胞毒性值(Maurya et al., 2013)的安全性。

抗癌和抗微生物潜力

各种2-吡啶基喹唑啉衍生物,包括所述化合物,已被合成并评估为潜在的抗肿瘤和抗微生物剂。其中一些化合物显示出选择性抗菌活性,并被认为是进一步开发研究的有希望的对象(Eweas et al., 2021)。

抗菌和抗真菌活性

一系列与所述化合物结构相关的喹唑啉-4(3H)酮衍生物已被合成,并在体外展示出有效的抗菌和抗真菌活性,表明它们有潜在用于治疗细菌和真菌感染(Patel et al., 2010)。

在OLED中的应用

喹唑啉衍生物在有机发光二极管(OLEDs)中显示出有希望的应用。然而,它们在电流下快速设备降解的潜力受到限制,这是需要解决的实际应用问题(Pandey et al., 2017)。

神经保护性质

一些吡唑喹唑啉表现出神经保护性质。例如,某些衍生物已显示出抑制乙酰胆碱酯酶,这是治疗阿尔茨海默病的靶点(Silva et al., 2011)。

对癌细胞系的细胞毒性

对吡唑并[4,3-g]喹唑啉酮衍生物的研究揭示了对各种癌细胞系的细胞毒性效应,使它们成为抗癌药物的潜在候选(Hawata et al., 2021)。

对结核分枝杆菌的抑制作用

类似于感兴趣的化合物,吡唑并[4,3-c]吡啶衍生物已被开发为结核分枝杆菌泛酰辅酶A合成酶的抑制剂,显示出有希望的体外活性和非细胞毒性(Samala et al., 2013)。

未来方向

The study of quinazoline derivatives is a vibrant field of research due to their diverse biological activities . Future research on “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

作用机制

KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .

Target of Action

KO-947 primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .

Mode of Action

KO-947 inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Biochemical Pathways

KO-947 affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, KO-947 blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .

Pharmacokinetics

These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .

Result of Action

KO-947 profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Action Environment

The environment can influence the action, efficacy, and stability of KO-947. For instance, an unexpected stability issue was encountered during the formulation development of KO-947 injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .

属性

IUPAC Name |

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUJYZERXVGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)